Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2460755-54-6 . It has a molecular weight of 250.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl 2-methyl-1,4-diazepane-1-carboxylate hydrochloride is involved in the synthesis of structurally complex and biologically significant molecules. It serves as a key intermediate in the synthesis of various pharmacologically active compounds:
Intermediate in Rho-Kinase Inhibitor Synthesis : It was utilized for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, demonstrating its significance in the synthesis of therapeutically relevant compounds (Gomi et al., 2012).
Synthesis of Structurally Modified Compounds : It was used in the structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, showing its versatility in organic synthesis and structural modification of complex molecules (Vorona et al., 2007).
Epoxidation Catalysis : Manganese(III) complexes of bisphenolate ligands, including derivatives of 1,4-diazepane, were studied for their catalytic ability in olefin epoxidation reactions. This research emphasizes the compound's role in the development of catalysts for important chemical transformations (Sankaralingam & Palaniandavar, 2014).
Asymmetric Synthesis of Alkaloids : The compound played a role in the asymmetric synthesis of (+)-pseudococaine hydrochloride, an alkaloid, showcasing its application in the synthesis of natural products and medicinal chemistry (Brock et al., 2012).
Modeling for Enzymatic Reactions : Iron(III) complexes of bis(phenolate) ligands were studied as structural and functional models for enzymes. The study provides insights into enzymatic mechanisms and the design of biomimetic catalysts (Mayilmurugan et al., 2010).
Synthesis of Proteinogenic Amino Acids : The compound's derivatives were involved in the synthesis of α-hydroxy carboxylic acids from α-amino acids, highlighting its role in the synthesis of biologically important molecules (Stuhr-Hansen et al., 2014).
Formation of Metal Complexes : The synthesis of metal complexes involving porphyrazines with annulated diazepine rings was demonstrated. These complexes have significant applications in fields like materials science and catalysis (Tarakanov et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 2-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REABGMMXTJCNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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